
S-Decyl p-toluenethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Decyl p-toluenethiosulfonate: is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by a decyl group attached to a p-toluenethiosulfonate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Decyl p-toluenethiosulfonate typically involves the reaction of decyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: S-Decyl p-toluenethiosulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Production of decyl sulfide derivatives.
Substitution: Generation of various substituted p-toluenethiosulfonates.
Aplicaciones Científicas De Investigación
Chemistry: S-Decyl p-toluenethiosulfonate is used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in organic synthesis.
Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which S-Decyl p-toluenethiosulfonate exerts its effects depends on the specific application. For example, in antimicrobial applications, it may disrupt microbial cell membranes, leading to cell death. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparación Con Compuestos Similares
S-Phenyl p-toluenethiosulfonate
S-Benzyl p-toluenethiosulfonate
S-Octyl p-toluenethiosulfonate
Uniqueness: S-Decyl p-toluenethiosulfonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This can affect its solubility, reactivity, and overall utility in various applications.
Propiedades
Número CAS |
28519-33-7 |
|---|---|
Fórmula molecular |
C17H28O2S2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
1-decylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C17H28O2S2/c1-3-4-5-6-7-8-9-10-15-20-21(18,19)17-13-11-16(2)12-14-17/h11-14H,3-10,15H2,1-2H3 |
Clave InChI |
BJWRHSVAOWXOSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


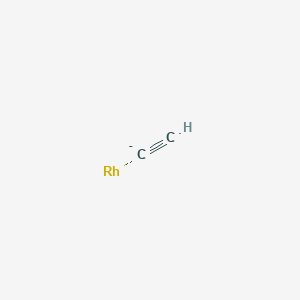
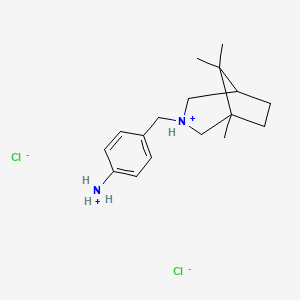
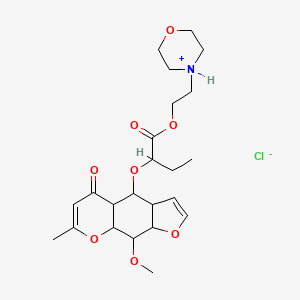

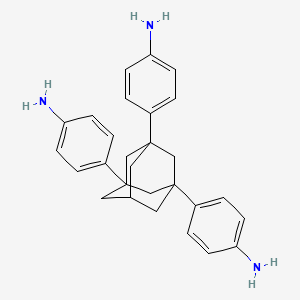
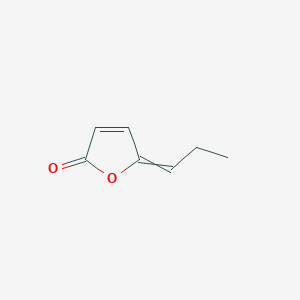
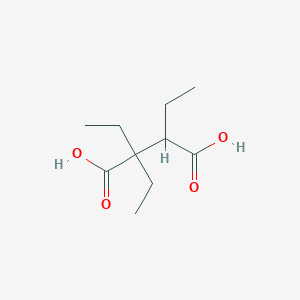
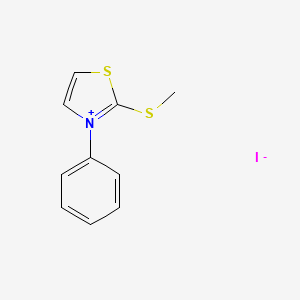
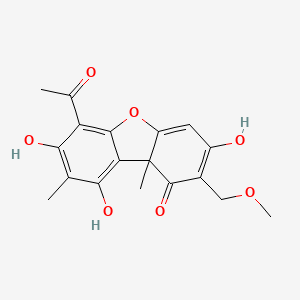
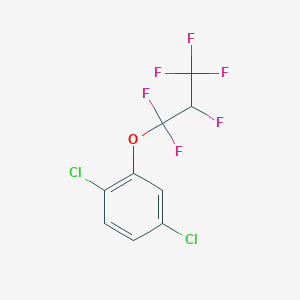
![2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B15343855.png)
![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)
![(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15343859.png)

